1-[3-(4-methoxybenzenesulfonyl)azetidin-1-yl]ethan-1-one
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Overview
Description
1-[3-(4-Methoxybenzenesulfonyl)azetidin-1-yl]ethan-1-one is a synthetic organic compound characterized by its azetidine ring structure
Mechanism of Action
Target of Action
Similar compounds have been shown to target transpeptidase enzymes , which play a crucial role in bacterial cell-wall synthesis .
Mode of Action
For instance, similar compounds have been shown to inhibit the function of transpeptidase enzymes , thereby disrupting bacterial cell-wall synthesis .
Biochemical Pathways
Based on the known targets of similar compounds, it’s plausible that it affects the pathways related to bacterial cell-wall synthesis .
Result of Action
Similar compounds have been shown to disrupt bacterial cell-wall synthesis , which could potentially lead to the death of bacterial cells.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-(4-methoxybenzenesulfonyl)azetidin-1-yl]ethan-1-one typically involves the reaction of 4-methoxybenzenesulfonyl chloride with azetidine under basic conditions, followed by acetylation of the resulting product. The reaction conditions often include the use of a base such as triethylamine and solvents like dichloromethane .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 1-[3-(4-Methoxybenzenesulfonyl)azetidin-1-yl]ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: Nucleophilic substitution reactions can occur at the azetidine ring or the sulfonyl group.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Conditions often involve nucleophiles such as amines or thiols in the presence of a base
Major Products: The major products formed from these reactions include sulfoxides, sulfones, and substituted azetidines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
1-[3-(4-Methoxybenzenesulfonyl)azetidin-1-yl]ethan-1-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate.
Industry: It is used in the development of advanced materials, such as polymers and coatings
Comparison with Similar Compounds
1-(3,4,5-Trimethoxyphenyl)azetidin-2-one: Known for its antimitotic properties.
1-(4-Methoxyphenyl)azetidin-2-one: Studied for its antimicrobial activity.
1-(3,4-Dimethoxyphenyl)azetidin-2-one: Investigated for its potential as a selective estrogen receptor modulator.
Uniqueness: 1-[3-(4-Methoxybenzenesulfonyl)azetidin-1-yl]ethan-1-one is unique due to its specific sulfonyl and methoxy substituents, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-[3-(4-methoxyphenyl)sulfonylazetidin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO4S/c1-9(14)13-7-12(8-13)18(15,16)11-5-3-10(17-2)4-6-11/h3-6,12H,7-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBKSPYNTTKMKEQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CC(C1)S(=O)(=O)C2=CC=C(C=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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